molecular formula C22H21Cl2N3O2S B277854 3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B277854
M. Wt: 462.4 g/mol
InChI Key: YHNKWEMFXXGTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitor VIII acts as a competitive inhibitor of 3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of the phosphorylation of various downstream substrates such as glycogen synthase, β-catenin, and tau protein, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitor VIII has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to inhibit the growth and proliferation of cancer cells and sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitor VIII has several advantages for lab experiments. It is a highly specific and potent inhibitor of 3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide, which allows for the selective inhibition of the enzyme without affecting other kinases. It is also relatively stable and can be easily synthesized and purified. However, it has some limitations, such as its poor solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

For research include its use as a therapeutic agent and as a tool compound to study various cellular processes.

Synthesis Methods

The synthesis of 3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitor VIII involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. It has been shown to inhibit glycogen synthase kinase-3 (3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide), a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell survival. Inhibition of 3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide has been linked to the regulation of various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and MAPK/ERK, which are involved in the pathogenesis of many diseases.

properties

Product Name

3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C22H21Cl2N3O2S

Molecular Weight

462.4 g/mol

IUPAC Name

3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H21Cl2N3O2S/c1-2-19(28)27-11-9-26(10-12-27)17-8-7-14(13-16(17)23)25-22(29)21-20(24)15-5-3-4-6-18(15)30-21/h3-8,13H,2,9-12H2,1H3,(H,25,29)

InChI Key

YHNKWEMFXXGTBO-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl

Origin of Product

United States

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